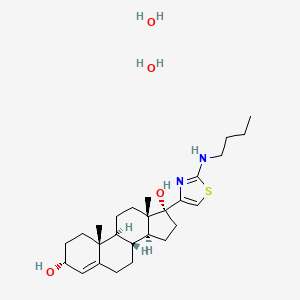
N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride is a heterocyclic organic compound with the molecular formula C15H21ClN2OS and a molecular weight of 312.858 g/mol . It is known for its unique structure, which includes a benzothiophene ring, making it a valuable compound in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride typically involves the reaction of 1-benzothiophene-2-carbonyl chloride with diethylamine in the presence of a suitable base . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity . The compound is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity . The benzothiophene ring plays a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzothiophene-2-carbonylamino)ethyl-methylazanium chloride: Similar structure but with a methyl group instead of diethyl.
1-Benzothiophene-2-carboxamide: Lacks the diethylaminoethyl group.
2-(1-Benzothiophene-2-carbonylamino)ethyl-trimethylazanium chloride: Contains a trimethylaminoethyl group.
Uniqueness
2-(1-Benzothiophene-2-carbonylamino)ethyl-diethylazanium chloride is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
15272-95-4 |
|---|---|
Fórmula molecular |
C15H21ClN2OS |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H20N2OS.ClH/c1-3-17(4-2)10-9-16-15(18)14-11-12-7-5-6-8-13(12)19-14;/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18);1H |
Clave InChI |
TZBAVQKIEKDGFH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2S1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)






![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)


![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)

